1-(Isoindolin-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULJIHNWKBSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations of Isoindoline Based Compounds
Mechanistic Pathways of Isoindoline (B1297411) Ring Formation
The construction of the isoindoline core can be achieved through a variety of elegant synthetic strategies, each with its own characteristic mechanistic pathway. These methods often involve the creation of the heterocyclic ring through intramolecular cyclization events.
Cascade Reactions and Rearrangements
Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to complex molecular architectures like isoindolines from simple starting materials in a single synthetic operation. These reactions proceed through a sequence of intramolecular transformations, minimizing the need for purification of intermediates.
One prominent strategy involves the reaction of ortho-substituted benzonitriles. For instance, the base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles like ((chloromethyl)sulfonyl)benzenes leads to the formation of isoindolin-1-ones. The mechanism involves initial deprotonation of the pronucleophile, followed by nucleophilic addition to the carbonyl group, subsequent ring closure onto the nitrile, and a final Dimroth rearrangement to yield the isoindolinone ring system. acs.org
Rhodium-catalyzed cascade reactions have also been employed to construct the 1H-isoindole motif, which can be subsequently reduced to the isoindoline. acs.org These complex transformations can involve the formation of multiple new bonds and rings in a single step. Similarly, catalyst-free intramolecular azide-alkene cascade reactions provide a route to fused isoindoline derivatives. researchgate.net
Rearrangement reactions also play a role in isoindoline synthesis. For example, the rearrangement of o-(pivaloylaminomethyl)benzaldehydes can proceed through an isoindole intermediate, which can then be trapped or undergo further reactions to form dimeric isoindoline-containing structures. beilstein-journals.org
Nucleophilic Substitution and Cycloaddition Reactions
Nucleophilic substitution reactions are a fundamental method for forming the isoindoline ring. A classic approach involves the reaction of α,α'-dihalo-o-xylenes with primary amines, where the amine acts as a nucleophile, displacing the two halide leaving groups to form the five-membered ring.
More contemporary methods utilize intramolecular nucleophilic attack. For example, the synthesis of 3-oxoisoindoline-1-carboxamides has been achieved through a sequential four-component Ugi reaction followed by an oxidative nucleophilic substitution of hydrogen, showcasing high regioselectivity and chemoselectivity. thieme-connect.com The mechanism involves the formation of an intermediate that undergoes intramolecular cyclization.
Cycloaddition reactions represent another powerful tool for constructing the isoindoline skeleton. Intramolecular Diels-Alder (IMDA) reactions of appropriately substituted precursors can generate the fused ring system. unipi.it For instance, N-pentadienyl-N-propargyl derivatives can undergo IMDA cycloadditions to afford isoindolines functionalized on the benzene (B151609) ring. unipi.it The mechanism involves a [4+2] cycloaddition to form a bicyclic intermediate, which then aromatizes to the isoindoline product. unipi.it
Furthermore, [3+2] cycloaddition reactions of azomethine ylides with suitable dipolarophiles, such as quinones, can also yield the isoindoline core. academie-sciences.fr These reactions often proceed with high stereoselectivity.
Mechanisms of Functional Group Transformations on the Isoindoline System
Once the isoindoline core is formed, it can be further modified through various functional group transformations. The reactivity of these groups is influenced by the electronic nature of the bicyclic system.
Carbonyl Group Reactivity and Derivatization
The compound 1-(Isoindolin-2-yl)ethanone features an exocyclic carbonyl group as part of an N-acetyl moiety. This amide functionality exhibits characteristic reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, the lone pair of electrons on the adjacent nitrogen atom can be delocalized onto the carbonyl oxygen, reducing its electrophilicity compared to a ketone.
Derivatization of the carbonyl group in N-acyl compounds is a common strategy in organic synthesis and analytical chemistry. ddtjournal.comnih.govresearchgate.nettcichemicals.comnih.gov While specific studies on the derivatization of this compound are not extensively documented, the general principles of amide chemistry apply.
Reactions involving the carbonyl group could include:
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert this compound to 2-ethylisoindoline.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds could potentially add to the carbonyl group, but this is generally less facile with amides than with ketones or aldehydes. The initial adduct would be a tetrahedral intermediate that could collapse, but further reaction is often required.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield isoindoline and acetic acid.
Derivatization for Analytical Purposes: For detection in techniques like liquid chromatography-mass spectrometry (LC-MS), the carbonyl group can be derivatized. For instance, reaction with hydroxylamine (B1172632) forms an oxime, which can improve ionization efficiency. ddtjournal.com Reagents like 3-nitrophenylhydrazine (B1228671) are used to derivatize carboxylic acids, and similar principles could be applied to related functional groups. nih.gov
It is important to note that the reactivity can be influenced by the isoindoline ring itself, which may affect the steric accessibility of the carbonyl group and the electronic properties of the amide.
Regioselectivity and Stereoselectivity in Isoindoline Reactions
Many synthetic routes to substituted isoindolines generate chiral centers, making the control of regioselectivity and stereoselectivity a critical aspect of their synthesis.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of isoindolines, regioselectivity is often a key consideration when using unsymmetrical starting materials. For example, in "click chemistry" approaches to isoindoline-1,3-dione linked triazoles, the choice of catalyst (copper vs. ruthenium) can direct the reaction to selectively produce either the 1,4- or 1,5-disubstituted regioisomer. researchgate.netfigshare.com Similarly, in the functionalization of the isoindoline ring itself, the inherent electronic properties of the molecule direct incoming electrophiles or nucleophiles to specific positions. nih.gov
Stereoselectivity is the preferential formation of one stereoisomer over another. The synthesis of chiral isoindolines with high enantioselectivity is a significant area of research. Palladium-catalyzed asymmetric intramolecular allylic C-H amination has been developed to produce enantioenriched isoindolines with excellent yields and enantioselectivities. chinesechemsoc.org The mechanism of these reactions often involves the formation of a chiral catalyst-substrate complex that directs the reaction to proceed through a lower energy transition state for one enantiomer. chinesechemsoc.org Rhodium(III)-catalyzed tandem oxidative olefination-cyclization of 4-aryl cyclic sulfamidates is another method that provides direct and stereoselective access to 1,3-disubstituted isoindolines, exclusively forming the trans-diastereomer. rsc.org The stereochemical outcome is often rationalized by the formation of specific intermediates and transition states that minimize steric interactions. rsc.org
The following table provides examples of stereoselective reactions in isoindoline synthesis:
| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |
| Asymmetric Allylic C-H Amination | Palladium/Chiral Ligand | High enantioselectivity | chinesechemsoc.org |
| Tandem Oxidative Olefination-Cyclization | Rhodium(III) | Exclusive formation of trans-1,3-disubstituted isoindolines | rsc.org |
| [2π+2π] Cycloaddition | In situ generated ketene | Formation of trans-β-lactams | thieme-connect.com |
| Cascade Michael/aldol-like cyclization | Base | High diastereoselectivity | researchgate.net |
| One-pot hetero-Diels-Alder/rearrangement | Brønsted acid | High diastereoselectivity | acs.org |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in isoindoline chemistry. researchgate.net These methods allow for the in-silico investigation of reaction pathways, transition state structures, and the energies of intermediates, providing insights that are often difficult to obtain through experimental means alone.
Computational studies have been instrumental in understanding:
Cascade Reaction Pathways: DFT calculations have been used to map the Gibbs free energy profile of base-promoted cascade reactions for isoindolin-1-one (B1195906) synthesis. These studies can identify the rate-determining step and explain the observed selectivity. acs.org
Stereoselectivity: The origins of stereoselectivity in reactions can be rationalized by calculating the energies of competing transition states leading to different stereoisomers. For instance, computational studies have supported the role of intramolecular hydrogen bonds in controlling the regio- and stereoselectivity of palladium-catalyzed reactions to form isoindoline derivatives. rsc.org
Rearrangement Mechanisms: The mechanism of rearrangements, such as those involving isoindole intermediates, has been clarified through DFT calculations. These studies can model the protonation states and subsequent reactions of intermediates to explain the final product distribution. beilstein-journals.org
Structural Assignments: Computational modeling can aid in the structural assignment of complex products by comparing calculated spectroscopic data (e.g., NMR chemical shifts) with experimental values. acs.org
The synergy between experimental and computational approaches provides a powerful platform for a deep and comprehensive understanding of the reaction mechanisms governing the synthesis and reactivity of isoindoline-based compounds.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has been instrumental in providing a molecular-level understanding of the reaction pathways of various isoindoline derivatives. These computational studies allow for the exploration of potential energy surfaces, helping to identify the most favorable reaction routes.
One significant application of DFT in this area is the investigation of regioselectivity in reactions involving the isoindoline core. For instance, in the ring-opening reactions of 2-hydroxy-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones, theoretical computations using DFT at the B3LYP level were performed to rationalize the observed C-2 selective product formation. ahievran.edu.tr These calculations demonstrated that the reaction is thermodynamically controlled, with the regioselectivity being dependent on the stability of the intermediate carbocation. ahievran.edu.tr
DFT calculations have also been employed to elucidate the mechanism of multicomponent reactions for the synthesis of complex isoindoline derivatives. In the synthesis of 2-tetrazolylmethyl-isoindolin-1-ones, DFT-based calculations were used to propose the most plausible reaction mechanism. acs.org The study investigated the Ugi-azide reaction followed by an intramolecular Diels-Alder cycloaddition and subsequent dehydration, with DFT providing insights into the energetics of the different possible pathways. acs.org
Furthermore, DFT studies have been used to analyze the molecular and electronic properties of isoindoline-1,3-diones, which can be correlated with their reactivity. acs.org By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, researchers can predict the most likely sites for nucleophilic or electrophilic attack, thus guiding the synthesis of new derivatives. acs.org
The table below summarizes key parameters obtained from DFT studies on isoindoline derivatives, which are crucial for understanding their reaction pathways.
| Parameter | Significance in Reaction Pathways | Example from Literature |
| Activation Energy (ΔG‡) | Determines the kinetic feasibility of a reaction pathway. Lower activation energy indicates a more favorable pathway. | In the cycloaddition of nitrile oxides to allylated pyrazoles to form isoxazoline-linked isoindoline heterocycles, DFT calculations of activation energies for different regioisomeric pathways confirmed the experimentally observed product. nih.gov |
| Reaction Energy (ΔE) | Indicates the thermodynamic stability of products relative to reactants. A negative value suggests an exothermic and thermodynamically favorable reaction. | Theoretical calculations on the ring-opening of epoxy isoindole-diones showed that the formation of the C-2 substituted product is thermodynamically more favorable. ahievran.edu.tr |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the sites for electrophilic and nucleophilic attack, respectively, guiding the understanding of reaction regioselectivity. | DFT analysis of isoindoline-1,3-diones has been used to study their electronic properties and reactivity. acs.org |
Theoretical Analysis of Intermediates and Transition States
The theoretical analysis of intermediates and transition states provides a deeper understanding of the reaction mechanism by characterizing the high-energy species that govern the reaction rate and outcome. DFT calculations are a cornerstone of these investigations for isoindoline-based compounds.
A transition state is a specific configuration along the reaction coordinate that has the highest potential energy. scirp.org Identifying the geometry and energy of the transition state is key to calculating the activation energy of a reaction. In the context of isoindoline chemistry, DFT has been used to model the transition states of various reactions. For example, in the 1,3-dipolar cycloaddition reaction to form pyrazole-isoxazoline hybrids containing an isoindoline moiety, the transition states for the two possible regioisomeric pathways were located and their energies calculated. nih.gov The pathway with the lower energy transition state was found to be the kinetically favored one, which matched the experimental results. nih.gov
Intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They correspond to local minima on the potential energy surface. The stability of these intermediates can significantly influence the course of a reaction. For instance, in the study of benzyne (B1209423) generation from isoindoline nitroxide derivatives, various reactive intermediates were proposed and investigated. qut.edu.au While not a direct study of this compound, this research highlights the importance of understanding intermediates in the reactions of the isoindoline scaffold. qut.edu.au
In another example, the proposed mechanism for the synthesis of 2-tetrazolylmethyl-isoindolin-1-ones involved several intermediates, including the initial Ugi-azide product and subsequent cycloadducts. acs.org DFT calculations can provide the optimized geometries and relative energies of these intermediates, helping to validate the proposed reaction sequence. acs.org
The following table presents data on the theoretical analysis of intermediates and transition states in reactions involving isoindoline-related structures.
| Species | Method of Analysis | Key Findings | Reference |
| Transition State for 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-31G(d,p)) | The activation energy for the formation of the observed regioisomer was found to be lower than the alternative, explaining the reaction's regioselectivity. | nih.gov |
| Carbocation Intermediate in Ring-Opening | DFT (B3LYP) | The stability of the intermediate carbocation at C-2 was found to be greater than at C-3, leading to the selective formation of the C-2 product. | ahievran.edu.tr |
| Benzyne Intermediates | Experimental with proposed structures | Isoindoline nitroxide derivatives were used as precursors to generate reactive benzyne intermediates for cycloaddition reactions. | qut.edu.au |
By providing detailed energetic and structural information about transient species, theoretical analyses offer invaluable insights that complement experimental studies and contribute to a comprehensive understanding of the reaction mechanisms of isoindoline-based compounds.
Theoretical and Computational Chemistry of the Isoindoline Framework
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular properties from first principles.
Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum mechanical methods used to study molecular systems. DFT, in particular, has become a standard tool for investigating the electronic characteristics of isoindoline (B1297411) derivatives due to its balance of accuracy and computational cost. Methods like the B3LYP functional combined with a Pople-style basis set such as 6-311G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties.
These calculations provide the optimized three-dimensional structure of 1-(Isoindolin-2-yl)ethanone, predicting key bond lengths and angles. The geometry of the isoindoline moiety consists of a five-membered nitrogen-containing ring fused to a benzene (B151609) ring, creating a rigid bicyclic system.
Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(aromatic)-C(aromatic) | 1.38 - 1.40 Å |
| C(aromatic)-N | ~1.39 Å | |
| N-CH2 | ~1.46 Å | |
| N-C(O) | ~1.38 Å | |
| C=O | ~1.23 Å | |
| Bond Angle | C-N-C | ~112° |
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). pharmakonpress.gr The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and stability. pharmakonpress.grresearchgate.net
For isoindoline derivatives, DFT analysis is used to calculate these orbital energies. pharmakonpress.grresearchgate.net The distribution of electrostatic charge on the molecule, often visualized with a Molecular Electrostatic Potential (MEP) map, indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), highlighting likely sites for chemical reactions.
Table 2: Illustrative Frontier Orbital Energies for this compound Calculated using DFT methods.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
The MEP map of this compound would be expected to show a high negative potential (red/yellow) around the carbonyl oxygen atom, indicating its nucleophilic character, while regions of positive potential (blue) would likely be found around the hydrogen atoms of the benzene ring.
Computational methods can accurately predict spectroscopic data, which is invaluable for structural confirmation. DFT calculations can simulate the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound.
Calculated IR frequencies correspond to the vibrational modes of the molecule. Key predicted peaks for this compound would include the C=O stretch of the ethanone (B97240) group, C-N stretching vibrations of the isoindoline ring, and C-H stretches of the aromatic and aliphatic portions.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to experimental data, aid in the assignment of signals to specific atoms in the molecule.
Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 169.5 |
| C (aromatic, quaternary) | 135.0 |
| C (aromatic, CH) | 127.8 |
| C (aromatic, CH) | 122.5 |
| CH2 | 52.1 |
Conformational Analysis and Tautomerism Studies
The flexibility and potential isomerism of the isoindoline framework are key aspects of its chemistry, which can be explored through computational studies.
This compound can theoretically exist in equilibrium with its tautomer, an isoindole derivative. Tautomerism in the parent isoindole system is a well-studied phenomenon. beilstein-journals.orgstackexchange.com Isoindole itself is generally considered unstable and highly reactive, in part because its structure disrupts the aromaticity of the fused benzene ring. stackexchange.com Computational studies show that the isoindole tautomer is typically higher in energy than its more stable isoindoline form. stackexchange.com
Quantum chemical calculations can determine the relative Gibbs free energies (ΔG) of the different tautomers of this compound. This analysis helps to predict which form will be predominant under equilibrium conditions. The isoindoline form is expected to be significantly more stable.
Table 4: Illustrative Relative Energies of Tautomeric Forms
| Tautomer | Description | Relative Gibbs Free Energy (ΔG) (kJ/mol) |
|---|---|---|
| This compound | Isoindoline (saturated N-ring) | 0 (Reference) |
The N-acetyl group of this compound can rotate around the N-C(O) single bond, leading to different conformers. Conformational analysis involves mapping the potential energy surface as a function of this rotation to identify the most stable arrangements.
In the solid state, molecules often adopt the lowest energy conformation, which can be predicted by gas-phase calculations. iucr.org In solution, the presence of solvent molecules can influence conformational preference. Computational models can account for solvent effects using continuum models (like the Polarizable Continuum Model, PCM) to predict the most stable conformation in different solvents. For this compound, the planar conformation, where the acetyl group is coplanar with the isoindoline ring system to maximize conjugation, is expected to be a low-energy state.
Thermodynamic and Kinetic Computations
Computational chemistry serves as a powerful tool to predict the outcomes and energetics of chemical reactions. For the isoindoline framework, these computations are crucial for understanding its synthesis, stability, and potential functionalization pathways.
Calculation of Reaction Energies and Activation Barriers
The calculation of reaction energies and activation barriers is fundamental to predicting the feasibility and rate of chemical processes involving the isoindoline scaffold. Theoretical investigations into reactions of isoindoline derivatives provide valuable data on their reactivity.
For instance, a study on the coupling reaction between isoindoline-1,3-dione (phthalimide) and aroyl chloride utilized DFT with the ωB97X-D functional to determine the transition states. researchgate.net The calculations revealed that the rate-determining step is the formation of the C-C bond between the benzoyl cation and phthalimide (B116566), with a calculated activation energy of 53.3 kcal/mol in 1,4-dioxane. researchgate.net Such computational approaches are instrumental in optimizing reaction conditions and understanding mechanistic pathways.
Furthermore, DFT-based calculations on a series of 2-tetrazolylmethyl-isoindolin-1-ones helped to elucidate the most plausible reaction mechanism among several possibilities. acs.org The study identified the Ugi-azide/(N-acylation/exo-DA)/dehydration sequence as the most thermodynamically and kinetically favored pathway, showcasing the predictive power of computational chemistry in complex multi-component reactions. acs.org
While direct data for this compound is not present in the search results, these examples on related structures highlight the methodologies used to determine reaction energetics. Similar computational strategies could be applied to predict the energies associated with the formation of this compound from isoindoline and an acetylating agent, or its subsequent reactions.
Table 1: Calculated Activation Energies for Reactions of Isoindoline Derivatives
| Reactants | Reaction Type | Computational Method | Activation Energy (kcal/mol) | Solvent |
| Isoindoline-1,3-dione + Aroyl chloride | C-C bond formation | ωB97X-D | 53.3 | 1,4-Dioxane |
This table presents an example of a calculated activation energy for a reaction involving an isoindoline derivative, illustrating the type of data obtained from computational studies.
Heat of Formation and Steric Energy Assessments
The heat of formation (ΔHf°) is a critical thermodynamic property that indicates the stability of a molecule. While specific experimental or calculated values for the heat of formation of this compound were not found, computational methods like DFT are routinely used to estimate these values for organic molecules. These calculations involve determining the total electronic energy of the optimized molecular structure and applying appropriate thermochemical corrections.
Steric energy is a component of a molecule's potential energy arising from the spatial arrangement of its atoms. In the context of this compound, the acetyl group attached to the nitrogen atom introduces specific steric interactions that influence the conformation of the isoindoline ring. MM2 energy minimization is a computational method used to estimate the potential energy surface, which includes factors like steric and thermal energy. pharmakonpress.grresearchgate.net For this compound, this would involve assessing the rotational barrier around the N-C(O) bond and the puckering of the five-membered ring to find the lowest energy conformation.
Studies on various isoindoline derivatives often involve geometry optimization using DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), to find the most stable structure. researchgate.net These optimized geometries implicitly account for steric strain. For example, in a study of 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives, DFT calculations were used to determine their physical descriptors and equilibrium geometries. researchgate.nettandfonline.com
Table 2: Theoretical and Computational Data for Isoindoline Derivatives
| Compound/Derivative Class | Computational Method | Calculated Properties |
| Isoindoline-1,3-dione derivatives | DFT/B3LYP/6-311+G(d,p) | Equilibrium geometry, HOMO-LUMO energy gap, dipole moments, polarizability |
| Isoindoline derivatives | DFT | HOMO, LUMO, HOMO-LUMO gap, Ionization Potential, Electron Affinity |
| 2-(4-Arylthiazol-2-yl)isoindoline-1,3-diones | DFT/6-311(G)d,p | Physical descriptors, MEP, HOMO-LUMO band energy gap, charge distribution |
This table summarizes the types of computational data generated for various isoindoline derivatives, which provide a framework for understanding the properties of this compound.
Derivatives and Analogues of 1 Isoindolin 2 Yl Ethanone: Synthetic Strategies and Structural Diversity
Modification of the Ethanone (B97240) Moiety
Acetyl Group Transformations
The acetyl group, with its carbonyl and methyl functionalities, is amenable to a range of chemical transformations. The reactivity of the α-carbon to the carbonyl group allows for the introduction of various substituents. For instance, α-halogenation can be achieved using standard halogenating agents, yielding α-haloacetoamides that are valuable precursors for further nucleophilic substitutions.
One notable transformation involves the reaction of 2-(2-bromoacetyl)isoindoline-1,3-dione (B15064627), a related structure where the isoindoline (B1297411) nitrogen is part of a phthalimide (B116566) ring, with various nucleophiles. This highlights the potential for the acetyl group in 1-(isoindolin-2-yl)ethanone to undergo similar reactions. For example, treatment with thiourea (B124793) or substituted thioureas can lead to the formation of thiazole (B1198619) derivatives. Furthermore, condensation reactions of the acetyl group's methyl hydrogens with aldehydes can yield α,β-unsaturated ketones, which are versatile intermediates for the synthesis of various heterocyclic systems through Michael addition and subsequent cyclization reactions.
Kinetic studies on N-acetylisoindoline have provided insights into the reactivity of the benzylic C-H bonds of the acetyl group. These studies indicate that the stereoelectronic effects of the amide group influence the propensity of these protons to undergo hydrogen atom transfer reactions, a factor that can be exploited in designing specific transformations. researchgate.net
Variations in the Alkyl Chain Attached to the Carbonyl
Extending or modifying the alkyl chain of the ethanone moiety offers another avenue for structural diversification. This can be achieved by employing different acylating agents in the initial synthesis or by further reactions on the acetyl group.
A powerful method for introducing variations in the chain attached to the carbonyl is through copper-catalyzed C-C coupling and annulation reactions. For instance, Ugi-4CR adducts derived from 2-halobenzamides can react with a variety of substituted ethanones to produce isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. uj.edu.placs.orgresearchgate.net This strategy allows for the incorporation of aryl, alkyl, and other functional groups onto the carbon adjacent to the carbonyl, effectively creating a range of 1-(isoindolin-2-yl)alkanone analogues. The reaction conditions for these transformations are generally mild, often employing a copper(I) catalyst and a base in a suitable solvent like DMSO or PEG. uj.edu.placs.orgresearchgate.net
The following table summarizes examples of substituted ethanones used in the synthesis of isoindolin-2-yl-acetamide derivatives, showcasing the versatility of this approach.
| Substituted Ethanone | Resulting Derivative Structure | Reference |
| Acetophenone | 2-(1-Phenyl-2-(isoindolin-2-yl)-2-oxoethyl)isoindoline-1,3-dione | uj.edu.placs.org |
| 1-(4-Bromophenyl)ethanone | 2-(1-(4-Bromophenyl)-2-(isoindolin-2-yl)-2-oxoethyl)isoindoline-1,3-dione | researchgate.net |
| Propiophenone | 2-(1-Phenyl-2-(isoindolin-2-yl)-2-oxopropyl)isoindoline-1,3-dione | uj.edu.placs.org |
Substitutions on the Isoindoline Ring System
The isoindoline ring system, comprising a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, presents multiple sites for substitution, leading to a wide range of structurally distinct analogues.
Benzene Ring Functionalization
The aromatic benzene ring of the isoindoline core is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as nitro, halogen, and alkyl groups. The position of these substituents can be directed by the existing groups on the ring and the reaction conditions.
A one-pot synthesis of substituted isoindolin-1-ones has been developed via lithiation of N'-benzyl-N,N-dimethylureas, followed by substitution and cyclization. This method allows for the introduction of substituents onto the benzene ring of the resulting isoindolinone. For example, starting with a methoxy-substituted N'-benzyl-N,N-dimethylurea, a variety of electrophiles can be used to introduce substituents at different positions on the aromatic ring. beilstein-journals.org This approach demonstrates a viable strategy for preparing this compound analogues with functionalized benzene rings.
N-Substitution Patterns Beyond Acetyl
While the acetyl group is a common N-substituent, a vast array of other groups can be attached to the isoindoline nitrogen, leading to a broad class of N-substituted isoindoline derivatives. These substitutions can be achieved by reacting isoindoline with various acylating or alkylating agents.
The synthesis of N-substituted isoindolin-1-ones provides a good model for the types of N-substitutions possible for this compound. These can be prepared through multicomponent reactions, for instance, by reacting methyl 2-formylbenzoate (B1231588) with a primary amine and an isocyanide, followed by an intramolecular amidation. nih.gov This allows for the introduction of a wide variety of substituents on the nitrogen atom, depending on the primary amine used.
Furthermore, 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives have been synthesized via a three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole. rsc.org This highlights the possibility of incorporating complex heterocyclic moieties as N-substituents on the isoindoline core.
Fused Ring Systems Involving the Isoindoline Core
The isoindoline scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the functional groups on both the isoindoline ring and the N-substituent.
The synthesis of 1,4-bis[5-(4-(isoindolin-2-yl-1,3-dione) phenyl)-3-substituted phenyl-2,3-dihydro-1H-pyrazol-1-yl] butane-1,4-dione derivatives exemplifies the construction of complex fused systems. In this multi-step synthesis, a chalcone (B49325) containing an isoindoline-1,3-dione moiety is first prepared and then reacted with succinicdihydrazide to form a pyrazole (B372694) ring fused to other cyclic structures. chemmethod.comchemmethod.com
Another approach involves the reaction of 2-(2-bromoacetyl)isoindoline-1,3-dione with various reagents to form fused heterocyclic compounds. For example, its reaction with thiosemicarbazide (B42300) derivatives can lead to the formation of pyrazole rings, which can then be further cyclized to create more elaborate fused systems.
Isoindolin-1-ones and Isoindoline-1,3-diones
Isoindolin-1-ones and isoindoline-1,3-diones (also known as phthalimides) are fundamental derivatives that serve as key intermediates and bioactive molecules themselves. nih.gov The introduction of substituents on the aromatic ring or the nitrogen atom allows for the fine-tuning of their physicochemical and biological properties.
Synthetic Strategies for Isoindolin-1-ones:
The synthesis of the isoindolin-1-one (B1195906) core can be achieved through various methodologies, often involving cyclization reactions. A one-pot, four-component reaction has been developed for an efficient synthesis of 2,3-disubstituted isoindolin-1-ones. nih.gov This method involves heating a mixture of 1,1-bis(methylthio)-2-nitroethene, a 1,2-diamine, 2-formylbenzoic acid, and a primary amine in ethanol. nih.gov Another efficient approach is the three-component reaction of a phthalaldehydic acid, a primary amine, and 1H-indole in water, which proceeds without a catalyst to yield 3-(1H-indol-3-yl)isoindolin-1-ones. rsc.org This catalyst-free method is noted for being clean and easy to handle. rsc.org
Furthermore, isoindolin-1-one derivatives have been synthesized from nitroarenes and o-phthalaldehyde (B127526) via an indium-mediated reductive condensation reaction. clockss.org This one-pot reductive heterocyclization uses indium/acetic acid under toluene (B28343) reflux conditions. clockss.org Ultrasound has also been employed to assist the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, offering high efficiency and yields. rsc.org For creating further diversity, iodo-isoindolin-1-ones, synthesized through n-BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides, can be further derivatized using palladium-catalyzed cross-coupling reactions. benthamdirect.com
Synthetic Strategies for Isoindoline-1,3-diones:
Isoindoline-1,3-diones, or phthalimides, are commonly synthesized by the condensation of phthalic anhydride (B1165640) with a primary amine or related nitrogen source. mdpi.comgsconlinepress.com For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were synthesized by first reacting phthalic anhydride with glycine (B1666218) in glacial acetic acid, followed by further modifications. nih.gov Another method involves refluxing an equimolar solution of 2-hydrazinyl-2-oxo-N-phenylacetamide and phthalic anhydride in glacial acetic acid. gsconlinepress.com The reaction of N-arylbenzenecarboximidamides with phthalic anhydride in boiling benzene also yields new derivatives of isoindoline-1,3-dione. mdpi.com These methods provide a straightforward entry into a wide array of N-substituted phthalimides, which are valuable in medicinal chemistry. nih.govgsconlinepress.com
| Derivative Class | Synthetic Method | Key Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Isoindolin-1-ones | Four-Component Reaction | 1,1-bis(methylthio)-2-nitroethene, 1,2-diamine, 2-formylbenzoic acid, primary amine | Ethanol, heat | One-pot, efficient synthesis of 2,3-disubstituted derivatives. | nih.gov |
| Isoindolin-1-ones | Three-Component Reaction | Phthalaldehydic acid, primary amine, 1H-indole | Water, catalyst-free | Environmentally friendly, clean, one-pot procedure. | rsc.org |
| Isoindolin-1-ones | Reductive Heterocyclization | o-Phthalaldehyde, nitroarenes | Indium/acetic acid, toluene, reflux | One-pot synthesis directly from nitro compounds. | clockss.org |
| Isoindolin-1-ones | Ultrasonic-Assisted Synthesis | 3-Alkylidenephthalides | Ultrasonic irradiation | High efficiency and yields for 3-hydroxyisoindolin-1-ones. | rsc.org |
| Isoindoline-1,3-diones | Condensation | Phthalic anhydride, glycine | Glacial acetic acid, reflux | Classic method for preparing N-substituted phthalimides. | nih.gov |
| Isoindoline-1,3-diones | Condensation | Phthalic anhydride, N-arylbenzenecarboximidamides | Benzene, reflux | Yields novel N-substituted derivatives. | mdpi.com |
Benzothiazolyl and Benzimidazolyl-Substituted Isoindolines
The incorporation of benzothiazole (B30560) and benzimidazole (B57391) moieties into the isoindoline framework has led to the development of compounds with significant biological potential, including antitumor activities. nih.gov
Synthetic strategies for these derivatives often involve the reaction of o-phthalaldehyde with substituted 2-aminobenzothiazoles and 2-aminobenzimidazoles to prepare the corresponding 1-iminoisoindolines. researchgate.net Another key precursor, diiminoisoindoline, reacts with 2-aminobenzimidazole (B67599) in butanol under reflux to yield 1,3-bis(2'-benzimidazolylimino)isoindoline. isuct.ru
For the synthesis of benzimidazole-substituted isoindoline-1,3-diones, a common route involves the cyclization of 2-(1,3-dioxoisoindolin-2-yl)acetic acid with o-phenylenediamine (B120857) under microwave irradiation in the absence of a solvent. jocpr.com The resulting 2-((1H-benzo[d]imidazol-2-yl)methyl)isoindoline-1,3-dione can be further functionalized, for example, by acetylation. jocpr.com A one-pot, three-component approach has also been developed for synthesizing thioalkylated benzimidazole-based isoindoline-1,3-diones using acetic acid as a catalyst in ethanol. researchgate.net This method is noted for its shorter reaction times and good to excellent yields. researchgate.net
Furthermore, Rh(III)-catalyzed [4+1] cyclization of 2-arylbenzimidazoles with alkynoates provides a rapid route to benzimidazole-fused isoindoles through a C-H activation and intramolecular annulation cascade. acs.org
| Derivative Type | Synthetic Method | Key Reactants | Product Core Structure | Reference |
|---|---|---|---|---|
| Benzothiazolyl/Benzimidazolyl Iminoisoindolines | Condensation | o-Phthalaldehyde, 2-aminobenzothiazole/2-aminobenzimidazole | 1-Iminoisoindoline | researchgate.net |
| Benzimidazolyl Iminoisoindolines | Condensation | Diiminoisoindoline, 2-aminobenzimidazole | 1,3-Bis(benzimidazolylimino)isoindoline | isuct.ru |
| Benzimidazolyl Isoindoline-1,3-diones | Cyclization | 2-(1,3-dioxoisoindolin-2-yl)acetic acid, o-phenylenediamine | Isoindoline-1,3-dione | jocpr.com |
| Benzimidazole-Fused Isoindoles | Rh(III)-Catalyzed [4+1] Cyclization | 2-Arylbenzimidazoles, alkynoates | Benzo mdpi.combeilstein-journals.orgimidazo[2,1-a]isoindole | acs.org |
Pyrrolo-Fused Isoindoline Derivatives
Fusing a pyrrole (B145914) ring to the isoindoline core creates polycyclic frameworks with unique structural and electronic properties. beilstein-journals.org These pyrrolo-fused isoindolines are synthesized through various cyclization strategies.
One prominent method is the Diels-Alder reaction between 2-vinylpyrroles and maleimides under thermal conditions, which constructs the isoindoline skeleton onto the pyrrole ring. beilstein-journals.org A divergent approach allows for the selective synthesis of either isoindolo- or pyrrolo-fused polycyclic indoles from 2-formylpyrrole. beilstein-journals.org Intramolecular Heck cross-coupling reactions of appropriately substituted 2-vinylpyrroles, catalyzed by Pd(0), also provide an effective route to pyrrolo[2,1-a]isoindoles. beilstein-journals.org
Rhodium-catalyzed [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes represents another powerful tool for constructing fused pyrrolidine systems, including pyrrolo-isoindolines. researchgate.net Additionally, a complex reaction involving N-hydroxyphthalimide and dimethyl acetylenedicarboxylate (B1228247) in the presence of triphenylphosphine (B44618) has been shown to serendipitously yield a multiply functionalized pyrroloisoindole derivative. rsc.orgrsc.org More recently, a tandem conjugated addition/cyclization reaction using isoindolinones as Michael donors with acrolein has been reported to produce tricyclic pyrroloisoindolinone analogues. mdpi.com
| Synthetic Method | Key Reactants/Precursors | Catalyst/Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Diels-Alder Reaction | 2-Vinylpyrroles, maleimides | Thermal | Octahydropyrrolo[3,4-e]indoles | beilstein-journals.org |
| Intramolecular Heck Cross-Coupling | N-benzylated 2-vinylpyrroles with a leaving group | Pd(0) catalyst | Pyrrolo[2,1-a]isoindoles | beilstein-journals.org |
| Rh-catalyzed [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes | Rhodium catalyst | Pyrrolo-isoindoline | researchgate.net |
| Complex Rearrangement | N-Hydroxyphthalimide, dimethyl acetylenedicarboxylate | Triphenylphosphine | Functionalized pyrroloisoindole | rsc.orgrsc.org |
| Tandem Michael Addition/Cyclization | 3-Substituted isoindolinones, acrolein | Chiral Phase-Transfer Catalyst | Tricyclic pyrroloisoindolinone | mdpi.com |
Advanced Applications of Isoindoline Based Compounds in Non Medical Fields
Materials Science Applications
The unique photophysical properties of isoindoline (B1297411) derivatives make them valuable components in the design of advanced materials. Their rigid structure, combined with the potential for extensive functionalization, allows for the fine-tuning of their electronic and optical characteristics.
Isoindoline-based structures are integral to the development of high-performance fluorescent dyes and pigments. Their inherent fluorescence can be modulated by introducing various substituents to the isoindoline core.
BODIPY Dyes: A notable class of fluorescent dyes, boron-dipyrromethenes (BODIPY), has been successfully integrated with isoindole structures to create red to near-infrared (NIR) fluorophores. acs.org These dyes exhibit strong, sharp absorption and bright fluorescence emission, making them suitable for various imaging and sensing applications. acs.org The synthesis of these complex dyes often involves multi-step reactions where isoindoline serves as a key building block.
Aggregation-Induced Emission (AIE) Fluorophores: Researchers have developed novel methods to synthesize 1H-isoindole derivatives that exhibit aggregation-induced emission (AIE). rsc.orgresearchgate.net Unlike traditional fluorophores that suffer from aggregation-caused quenching, AIEgens become more emissive in the aggregated state. This property is highly advantageous for applications in solid-state lighting and bio-imaging. researchgate.netresearchgate.net These isoindole-based AIEgens have shown potential for specific imaging of lipid droplets in living cells due to their bright fluorescence, low cytotoxicity, and enhanced photostability compared to commercial dyes. rsc.org
Pigments: Isoindoline derivatives are also used in the formulation of stable pigments. For instance, Pigment Yellow 139 is a commercially significant pigment based on a 1,3-disubstituted isoindoline structure. nih.gov The thermal and light stability of the isoindoline core contributes to the durability of these pigments.
| Isoindoline-Based Dye/Pigment | Key Features | Potential Applications |
| Isoindole BODIPY Dyes | Red to NIR emission, high quantum yields acs.org | Bio-imaging, sensors acs.org |
| 1H-Isoindole AIEgens | Aggregation-induced emission, high photostability rsc.orgresearchgate.net | Solid-state lighting, cell imaging rsc.orgresearchgate.net |
| Pigment Yellow 139 | High resistance and effectiveness nih.gov | Colorants in plastics, paints nih.gov |
Photochromic materials, which undergo reversible changes in color upon exposure to light, are another area where isoindoline derivatives have found application. The ability to switch between two distinct isomers with different absorption spectra is the basis for their use in smart windows, optical data storage, and molecular switches.
Research has shown that phthalimide (B116566) derivatives, which share a structural relationship with isoindoline-1,3-diones, are being explored for their photochromic properties. researchgate.net The development of isoindolinone spiroxanthenes, which can be grafted onto polymers like alginate, has led to novel photochromic biomaterials. bohrium.com These materials exhibit reversible color changes under varying pH conditions and light exposure. bohrium.com
Luminogenic compounds, which emit light through chemical or biological processes, have been developed using the isoindoline scaffold. These materials are crucial for creating sensitive probes for bioassays. For instance, derivatives of luciferin (B1168401), the substrate for the luciferase enzyme, have been modified with isoindoline-like structures to create pro-substrates for detecting the activity of other enzymes. google.com Upon enzymatic action, the pro-substrate is converted into a luciferin analog that can then produce light in the presence of luciferase. google.com This strategy expands the utility of bioluminescence-based assays.
Analytical Chemistry Markers
The reactivity of the isoindoline nitrogen atom and the potential for introducing chromophoric or fluorophoric groups make these compounds excellent markers in analytical chemistry.
The reaction of o-phthalaldehyde (B127526) (OPA) with primary amines in the presence of a thiol is a classic method for the fluorescent derivatization of amino acids and peptides. This reaction forms a highly fluorescent isoindole derivative, allowing for the sensitive detection of these biomolecules. nih.govgoogle.com This method is widely used in chromatography and other analytical techniques for the quantitative analysis of primary amines. nih.govgoogle.com The high sensitivity of this reaction makes it a valuable tool in proteomics and clinical diagnostics. nih.gov
More advanced fluorogenic probes based on the isoindoline structure have been developed for the detection of specific enzyme activities. rsc.org These probes are designed to be non-fluorescent until they interact with the target enzyme, which cleaves a specific group and "turns on" the fluorescence of the isoindoline core. rsc.org
Organic Synthesis Intermediates
Beyond its direct applications, 1-(Isoindolin-2-yl)ethanone and its parent structure, isoindoline, are versatile intermediates in organic synthesis. The isoindoline nucleus can be readily modified to introduce a wide range of functional groups, providing access to a diverse array of more complex molecules.
The synthesis of various heterocyclic compounds often utilizes isoindoline derivatives as starting materials. For example, this compound can be a precursor for the synthesis of more complex isoindolin-2-yl-acetamide derivatives through reactions like the Ugi multicomponent reaction followed by a copper-catalyzed annulation. acs.org Furthermore, isoindoline-1,3-diones are common starting materials for the synthesis of various N-substituted derivatives with potential applications in materials science and other fields. niscpr.res.inchemmethod.com The chemical stability and reactivity of the isoindoline ring system make it an ideal scaffold for building intricate molecular architectures. wikipedia.orgjocpr.com
Versatile Building Blocks for Complex Molecule Synthesis
The compound this compound, which features an isoindoline core N-acylated with an acetyl group, serves as a valuable and versatile building block in organic synthesis. The isoindoline heterocycle is a significant structural motif found in numerous natural products and provides a rigid framework for constructing more complex molecular architectures. nih.gov The reactivity of both the N-acetyl group and the isoindoline ring system allows for a variety of chemical transformations, making it a key intermediate in the synthesis of elaborate molecules.
The utility of isoindoline-based structures as building blocks is well-established. Most molecules in living systems are assembled from a limited set of bifunctional building blocks, a principle that chemists adapt for efficient synthesis. amerigoscientific.com Chemical building blocks like this compound are small molecules with reactive functional groups that enable the introduction of specific structural motifs into a final product. amerigoscientific.com
Research has demonstrated the use of related isoindoline structures in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single operation to create complex products. rsc.org For instance, a divergent synthesis strategy has been developed to produce isoindolin-2-yl-acetamides from various substituted ethanones through a sequence involving an Ugi-4CR (four-component reaction) followed by a copper(I)-catalyzed annulation. rug.nlresearchgate.net This highlights how the core structure, derived from an ethanone (B97240), can be integrated into a sophisticated molecular framework in good yields. rug.nl Such methods are prized for their atom economy and ability to rapidly generate molecular diversity from a common precursor. researchgate.net
Furthermore, the N-acyl functionality, similar to that in this compound, is crucial in the synthesis of other important intermediates. For example, N-acyl phthalimides, which share the N-acyl structural feature, react with aldehydes to form N,O-acetals. researchgate.netnsf.gov These N,O-acetals are recognized as critical functional groups in several bioactive natural products and act as stable precursors to reactive N-acylimines, which are themselves useful electrophiles in organic synthesis. nsf.gov The ability to use isoindoline-derived building blocks in chemoenzymatic approaches further expands their utility, combining the scalability of biocatalysis with the precision of chemical synthesis to produce complex molecules like oligosaccharides. nih.gov
Scaffolds for Chemical Library Generation
In the field of chemical synthesis, a scaffold refers to the core structure of a molecule to which various functional groups can be attached, leading to the generation of a chemical library—a large collection of related compounds. researchgate.net The isoindoline skeleton, as present in this compound, is an exemplary scaffold due to its rigid bicyclic structure and the potential for functionalization at multiple sites. This structural rigidity provides a consistent three-dimensional orientation for the appended chemical groups, which is a desirable feature when exploring structure-activity relationships.
The concept of using molecular scaffolds is central to many areas of chemistry, including the analysis of high-throughput screening data and the design of new materials. researchgate.net Isoindolinones, which are closely related oxidized forms of isoindoline, have been specifically identified as an important heterocyclic scaffold for generating compound libraries. researchgate.net The generation of libraries based on a common scaffold allows for systematic exploration of chemical space. griffith.edu.au
Methodologies such as diversity-oriented synthesis (DOS) and target-oriented synthesis (TOS) rely heavily on the use of versatile scaffolds to build libraries of molecules. griffith.edu.au The isoindoline framework is well-suited for these approaches. For example, a single intermediate derived from an Ugi multicomponent reaction can be used to produce libraries of two distinct, yet related, scaffolds: isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. rug.nlresearchgate.net This "scaffold hopping" allows researchers to explore a wider range of molecular shapes and properties from a common starting point. researchgate.net
The creation of DNA-encoded libraries (DELs) is another advanced application where isoindoline scaffolds are employed. biorxiv.org In this technique, unique DNA tags are attached to each molecule built on the scaffold, allowing for the rapid screening of massive libraries against a target. The isoindoline core has been incorporated into such libraries, demonstrating its compatibility with modern high-throughput discovery methods. biorxiv.org By systematically modifying the substituents on the isoindoline ring or the N-acetyl group of this compound, chemists can generate vast libraries of diverse compounds for screening in a variety of non-medical applications, such as materials science and catalysis. amerigoscientific.comresearchgate.net
Chemical Properties of this compound
| Property | Value |
| CAS Number | 77820-60-1 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Alternate Name | N-Acetylisoindoline |
| Structure | A benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring, with an acetyl group attached to the nitrogen atom. |
Future Directions and Emerging Research Avenues for 1 Isoindolin 2 Yl Ethanone Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of amides, including N-acyl heterocycles like 1-(Isoindolin-2-yl)ethanone, is a foundational reaction in organic chemistry. rsc.org However, traditional methods often rely on stoichiometric activating agents, which generate significant waste. catalyticamidation.info The future of synthesizing this compound will likely focus on more sustainable and atom-economical approaches.
Catalytic direct amidation, which involves the coupling of a carboxylic acid and an amine with the sole byproduct being water, stands out as a particularly promising area. mdpi.comencyclopedia.pub Research into catalysts for this transformation is a burgeoning field, with various systems showing promise. catalyticamidation.info For instance, the development of iron-catalyzed direct acylation of amines with carboxylic acids under oxygenated conditions presents a green and economical potential route. rsc.org Given the abundance and low toxicity of iron, adapting such a protocol for the synthesis of this compound from isoindoline (B1297411) and acetic acid would be a significant step towards a more sustainable manufacturing process. rsc.org
Another avenue for sustainable synthesis lies in enzymatic methods. The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), has been shown to be effective for the synthesis of a diverse range of amides in green solvents like cyclopentyl methyl ether. nih.gov These enzymatic methods offer high conversion rates and yields without the need for extensive purification. nih.gov Exploring the enzymatic synthesis of this compound could lead to a highly efficient and environmentally benign production method.
Furthermore, the use of supercritical carbon dioxide as a green solvent for amide synthesis is an emerging technology. mit.edunih.gov This approach, which can involve the in situ generation of ketenes from alkynyl ethers for reaction with amines, minimizes the use of conventional organic solvents. mit.edunih.gov Adapting such a system for the acylation of isoindoline would be a novel and sustainable approach to this compound.
| Potential Sustainable Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Catalytic Direct Amidation | Uses a catalyst to directly couple a carboxylic acid and an amine, producing only water as a byproduct. mdpi.comencyclopedia.pub | High atom economy, reduced waste, potential for using greener solvents. catalyticamidation.inforsc.org |
| Enzymatic Synthesis | Employs enzymes like lipases as biocatalysts in green solvents. nih.gov | High selectivity and efficiency, mild reaction conditions, biodegradable catalyst. nih.gov |
| Supercritical CO2 Synthesis | Utilizes supercritical carbon dioxide as a reaction solvent. mit.edunih.gov | Environmentally benign solvent, potential for unique reactivity. mit.edunih.gov |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely defined by the amide functionality and the isoindoline ring system. Future research will likely uncover novel reactivity patterns by leveraging these features.
The N-acyl lactam-like structure of this compound suggests the potential for acyl-exchange reactions. Studies on N-acyl lactams have shown that they can act as effective acylating agents, transferring their N-acyl group to amines. oup.comoup.com Investigating the ability of this compound to act as an acetylating agent for various nucleophiles could open up new synthetic applications.
Photocatalysis offers another exciting frontier for exploring the reactivity of N-heterocycles. nih.govacs.orgnih.gov Visible-light photoredox catalysis can generate reactive intermediates under mild conditions, enabling novel bond formations. nih.govacs.org For this compound, this could involve the generation of radical species that could participate in cyclization reactions or functionalization of the isoindoline core. nih.govacs.org The development of photocatalytic systems for the dehydrogenation of N-heterocycles also suggests that the isoindoline ring of this compound could potentially be aromatized to the corresponding isoindole derivative under photocatalytic conditions. acs.org
Furthermore, transition metal-catalyzed C-H activation is a powerful tool for the functionalization of heterocyclic compounds. oup.comresearchgate.net The development of palladium-catalyzed methods for the asymmetric synthesis of substituted isoindolines highlights the potential for further functionalization of the this compound scaffold. nih.govrsc.orgchinesechemsoc.org Future research could focus on developing catalytic systems for the selective C-H functionalization of the aromatic ring or the methylene (B1212753) groups of the isoindoline core of this compound.
| Emerging Reactivity Pattern | Description | Potential Application for this compound |
| Acyl-Exchange Reactions | The transfer of the acetyl group from the isoindoline nitrogen to another nucleophile. oup.comoup.com | Use as an acetylating agent in organic synthesis. |
| Photocatalytic Transformations | Utilization of visible light and a photocatalyst to induce novel reactions. nih.govacs.orgnih.gov | Synthesis of novel derivatives through radical-mediated cyclizations or dehydrogenation of the isoindoline ring. nih.govacs.org |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds within the molecule using a transition metal catalyst. oup.comresearchgate.net | Introduction of new functional groups onto the aromatic or heterocyclic portion of the molecule. nih.govrsc.orgchinesechemsoc.org |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactivity. purdue.edursc.org For this compound, advanced computational modeling can provide valuable insights into its structure, properties, and potential reactivity, thereby guiding experimental work.
Density Functional Theory (DFT) calculations can be employed to study the conformational dynamics of this compound, particularly the rotational barrier of the amide bond. mdpi.comcore.ac.ukresearchgate.net Understanding the energetics of cis/trans isomerization is crucial as it can influence the molecule's biological activity and reactivity. mdpi.comresearchgate.net Computational studies can also predict how substituents on the isoindoline ring might affect this rotational barrier. core.ac.uk
Furthermore, computational methods can be used to predict reaction pathways and outcomes. rsc.org For instance, by modeling the interaction of this compound with various reagents and catalysts, it may be possible to predict the feasibility of new reactions and identify the most promising experimental conditions. nih.gov This predictive capability can accelerate the discovery of novel transformations and applications for this compound. Machine learning is also emerging as a powerful tool to predict activation energy barriers for bond rotations in amides, which could be applied to this compound and its derivatives. researchgate.net
| Computational Modeling Technique | Application to this compound | Potential Insights |
| Density Functional Theory (DFT) | Calculation of conformational energies and rotational barriers of the amide bond. mdpi.comcore.ac.ukresearchgate.net | Understanding of molecular dynamics and the influence of substituents on conformation. core.ac.uk |
| Reaction Pathway Prediction | Automated searches for potential reaction pathways and transition states. rsc.org | Identification of novel, yet to be discovered, chemical reactions and their mechanisms. rsc.orgnih.gov |
| Machine Learning (ML) | Prediction of activation energy barriers for chemical transformations. researchgate.net | Rapid screening of potential reactions and catalysts for desired transformations. researchgate.net |
Expanding Non-Medical Applications through Rational Design
While many N-heterocyclic compounds are explored for their medicinal properties, there is a growing interest in their application in materials science. chemrj.orgnih.govfrontiersin.org The rational design of this compound derivatives could lead to the development of novel non-medical applications.
The field of organic electronics, for example, utilizes N-heterocyclic compounds in the development of materials for organic light-emitting diodes (OLEDs). rsc.org The electronic properties of the isoindoline core, when appropriately functionalized, could be tuned for applications as host or electron transport materials in OLEDs. rsc.org Rational design, guided by computational modeling, could be used to predict the photophysical properties of different this compound derivatives, leading to the synthesis of compounds with desired electronic characteristics.
Another area of interest is the development of molecular photoswitches. Azobenzenes containing N-heterocycles have been designed as light-responsive molecules. nih.gov By incorporating the this compound scaffold into larger photochromic systems, it may be possible to create novel materials that change their properties upon exposure to light. The ability to rationally design new classes of N-heterocyclic compounds is crucial for advancing the development of such functional materials. researchgate.netinnovations-report.comchemeurope.comazom.com
| Potential Non-Medical Application | Relevant Field | Design Strategy for this compound Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | Materials Science, Organic Electronics | Functionalization of the isoindoline core to tune electronic properties for use as host or electron transport materials. rsc.org |
| Molecular Photoswitches | Materials Science, Photochemistry | Incorporation of the this compound moiety into photochromic molecules like azobenzenes. nih.gov |
| Functional Polymers | Polymer Chemistry | Use as a monomer or functional additive to impart specific properties to polymers. chemrj.org |
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(Isoindolin-2-yl)ethanone, and how are reaction conditions optimized?
Answer:
The most common synthetic route involves Friedel-Crafts acylation of isoindoline derivatives using acyl chlorides (e.g., acetyl chloride) and Lewis acid catalysts (e.g., AlCl₃). Key parameters include:
- Temperature : Maintained between 0–25°C to control exothermic reactions.
- Solvent : Anhydrous dichloromethane or nitrobenzene for optimal acylium ion stability.
- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acyl chloride minimizes side reactions.
Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) . Industrial-scale synthesis may employ continuous flow reactors to enhance heat transfer and yield .
Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and isoindoline N-H bonds (~3400 cm⁻¹). Solvent choice (CCl₄ or CS₂) affects resolution .
- Mass Spectrometry (EI-MS) : Fragmentation patterns confirm molecular ion peaks (e.g., m/z 161 for C₁₀H₁₁NO) and structural motifs .
- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and acetyl group protons (δ 2.6 ppm for CH₃) .
- Computational Tools : Gaussian or DFT calculations predict optimized geometries and electrostatic potentials for reactivity studies .
Advanced: How do electronic and steric effects influence substitution reactions at the isoindoline ring?
Answer:
Substituent positioning dictates reactivity:
- Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., -NH₂) at the 5-position activate the ring, favoring nitration or sulfonation at the 4- and 7-positions.
- Steric Hindrance : Bulky substituents on the acetyl group reduce reaction rates. For example, halogenation with Cl₂ in acetic acid proceeds slower when the acetyl group is para to the reaction site .
Methodological Tip : Competitive kinetic studies under controlled pH and temperature quantify substituent effects .
Advanced: What computational strategies validate the pharmacokinetic and toxicological profiles of this compound derivatives?
Answer:
- ADMET Prediction : Tools like SwissADME assess Lipinski’s rule compliance (e.g., molecular weight <500 Da, logP <5). Derivatives with zero violations show higher oral bioavailability .
- Molecular Docking : AutoDock Vina or PyRx evaluates binding affinities to target proteins (e.g., antimicrobial enzymes). A docking score <−7 kcal/mol suggests strong inhibition .
- MD Simulations : GROMACS models protein-ligand stability over 100 ns trajectories, highlighting hydrogen bond retention and conformational changes .
Advanced: How can contradictory data in oxidation/reduction reactions of this compound be resolved?
Answer:
Conflicting product distributions (e.g., alcohol vs. carboxylic acid formation) arise from:
- Reagent Selectivity : NaBH₄ selectively reduces ketones to secondary alcohols, while KMnO₄ in acidic conditions oxidizes to carboxylic acids .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. For example, aldehydes (δ ~2800 cm⁻¹ in IR) may form transiently during oxidation .
Resolution Workflow :
Repeat reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.
Compare HPLC retention times with authentic standards.
Safety: What protocols mitigate risks during laboratory handling of this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods for volatile solvents .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. SDSs indicate no acute toxicity, but prolonged exposure may irritate mucous membranes .
Methodological: How are experimental and computational physicochemical properties cross-validated?
Answer:
- LogP Determination : Compare experimental shake-flask method (octanol/water partitioning) with computational predictions via XLogP3 or ChemAxon .
- PSA (Polar Surface Area) : Calculate using group contribution methods (e.g., Ertl’s approach) and validate via crystallographic data .
- Melting Point : Differential Scanning Calorimetry (DSC) measurements should align with simulated lattice energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
